molecular formula C17H17NO2 B267685 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl phenyl ether

2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl phenyl ether

Katalognummer: B267685
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: QXYSLYJUHGGRNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl phenyl ether typically involves the condensation of 2,3-dihydroindole with phenoxypropanone. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Analyse Chemischer Reaktionen

1-(2,3-Dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl phenyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with significant biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    Melatonin: A neurohormone involved in regulating circadian rhythms.

    Uniqueness: The uniqueness of 2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl phenyl ether lies in its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.

Eigenschaften

Molekularformel

C17H17NO2

Molekulargewicht

267.32 g/mol

IUPAC-Name

1-(2,3-dihydroindol-1-yl)-2-phenoxypropan-1-one

InChI

InChI=1S/C17H17NO2/c1-13(20-15-8-3-2-4-9-15)17(19)18-12-11-14-7-5-6-10-16(14)18/h2-10,13H,11-12H2,1H3

InChI-Schlüssel

QXYSLYJUHGGRNV-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3

Kanonische SMILES

CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.